Lipophilicity Differentiation: ACD/LogP of CHF₂ vs. CF₃ and CH₃ Analogs
The ACD/LogP for 5-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is 0.05, indicating near‑neutral lipophilicity . In contrast, the 5‑trifluoromethyl analog is estimated to have a LogP of ~1.3, while the 5‑methyl analog is ~0.5. This places the target compound in a uniquely balanced lipophilicity range, desirable for central nervous system (CNS) drug candidates and compounds requiring good aqueous solubility.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.05 |
| Comparator Or Baseline | 5‑CF₃ analog: ~1.3; 5‑CH₃ analog: ~0.5 |
| Quantified Difference | ΔLogP = −1.25 vs. 5‑CF₃; −0.45 vs. 5‑CH₃ |
| Conditions | Predicted using ACD/Labs Percepta Platform – PhysChem Module, version 14.00 |
Why This Matters
LogP directly influences solubility, permeability, and metabolic stability; a near‑zero LogP is often preferred in lead optimization, making the target compound a more attractive starting point for CNS or oral drug programs than the more lipophilic 5‑CF₃ or 5‑CH₃ analogs.
